molecular formula C17H20N2O B13022058 (6-(tert-Butylamino)-2-methylpyridin-3-yl)(phenyl)methanone

(6-(tert-Butylamino)-2-methylpyridin-3-yl)(phenyl)methanone

Cat. No.: B13022058
M. Wt: 268.35 g/mol
InChI Key: FWOGXRBAWMRYCW-UHFFFAOYSA-N
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Description

The compound "(6-(tert-Butylamino)-2-methylpyridin-3-yl)(phenyl)methanone" is a pyridine derivative featuring a tert-butylamino substituent at the 6-position, a methyl group at the 2-position, and a phenyl methanone moiety at the 3-position of the pyridine ring.

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

[6-(tert-butylamino)-2-methylpyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C17H20N2O/c1-12-14(16(20)13-8-6-5-7-9-13)10-11-15(18-12)19-17(2,3)4/h5-11H,1-4H3,(H,18,19)

InChI Key

FWOGXRBAWMRYCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC(C)(C)C)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(tert-Butylamino)-2-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Substitution Reactions: The tert-butylamino group can be introduced via nucleophilic substitution reactions, where a tert-butylamine reacts with a suitable leaving group on the pyridine ring.

    Ketone Formation: The phenylmethanone group can be introduced through Friedel-Crafts acylation, where benzoyl chloride reacts with the pyridine ring in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The tert-butylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like halides or other amines can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (6-(tert-Butylamino)-2-methylpyridin-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of pyridine derivatives with biological macromolecules. Its ability to undergo various chemical reactions makes it useful in the modification of biomolecules for research purposes.

Medicine

In medicinal chemistry, (6-(tert-Butylamino)-2-methylpyridin-3-yl)(phenyl)methanone is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its structural features make it suitable for incorporation into polymers and other materials to enhance their performance.

Mechanism of Action

The mechanism of action of (6-(tert-Butylamino)-2-methylpyridin-3-yl)(phenyl)methanone depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The tert-butylamino group can form hydrogen bonds with target proteins, while the phenylmethanone group can participate in hydrophobic interactions, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several pyridine-based methanones and related derivatives that share partial structural similarities. Below is a detailed comparison based on substituent patterns, synthesis pathways, and commercial availability:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Applications/Research Findings Source
Bis(6-chloro-3-methylpyridin-2-yl)methanone Chloro, methyl groups Symmetrical pyridine methanone with dual chloro substituents Potential as a halogenated intermediate in cross-coupling reactions; no explicit bioactivity reported . Catalog (2017)
(4-(4-Methoxyphenyl)-2-phenyl-5-(phenylethynyl)pyridin-3-yl)(phenyl)methanone (16A) Methoxy, phenyl, phenylethynyl groups Synthesized via Sonogashira coupling; yellow oil, 60% yield Explored in spiro-fused pyridine derivatives for pharmaceutical intermediates . Thesis (No date)
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone Methylsulfonyl, methylpyridyl groups Contains a sulfonyl group, enhancing solubility and metabolic stability Used as a pharmaceutical intermediate (e.g., anti-inflammatory agents) . PharmaCompass (2006)
1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone Fluorine, tert-butyldimethylsilyl-protected pyrrolidine Fluorinated pyridine with bulky silyl-protected substituents High cost ($400/g) suggests niche use in targeted synthesis . Catalog (2017)

Key Observations:

Fluorine or chloro substituents (e.g., in ) increase electronegativity and metabolic resistance but may reduce solubility. Sulfonyl groups (e.g., in ) improve aqueous solubility and pharmacokinetic profiles.

Synthetic Complexity: Compounds with silyl-protected groups (e.g., ) require specialized handling and increase synthesis costs.

Commercial Viability: Derivatives like HB625-1 (from ) are priced at $400/g, indicating high-value applications in drug discovery.

Biological Activity

Potential Biological Activities

Based on structural similarities with related compounds, (6-(tert-Butylamino)-2-methylpyridin-3-yl)(phenyl)methanone may exhibit the following biological activities:

  • Anticancer Properties : The compound's structure suggests potential cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : It may inhibit inflammatory pathways, similar to structurally related molecules.
  • Neuroprotective Capabilities : The presence of a pyridine ring indicates possible neuroprotective effects, as this structural feature often allows molecules to cross the blood-brain barrier.

Pharmacokinetics and Metabolism

The compound's metabolism likely involves several pathways:

  • Oxidation of the tert-butylamino group
  • Hydroxylation of the pyridine ring
  • Reduction of the ketone moiety

These metabolic processes could significantly impact the compound's biological efficacy and pharmacokinetics.

Interaction Studies

To fully understand the biological activity of (6-(tert-Butylamino)-2-methylpyridin-3-yl)(phenyl)methanone, various interaction studies are crucial:

  • Protein Binding Assays : To determine the compound's affinity for specific cellular targets.
  • Enzyme Inhibition Studies : To assess its potential impact on enzymatic pathways.
  • Receptor Binding Studies : To evaluate interactions with various cellular receptors.

Comparative Analysis

A comparison with structurally similar compounds provides insight into the unique biological profile of (6-(tert-Butylamino)-2-methylpyridin-3-yl)(phenyl)methanone:

CompoundStructural DifferencePotential Impact on Activity
(6-(tert-Butylamino)-4-methylpyridin-3-yl)(phenyl)methanoneMethyl group at position 4 instead of 2May alter receptor binding affinity
Pyridine derivatives without tert-butylamino groupLack of tert-butylamino substituentPotentially reduced lipophilicity and altered bioavailability
Compounds with different ketone substituentsVariation in the carbonyl-attached groupCould affect metabolic stability and target interaction

Research Limitations and Future Directions

While the structural analysis provides valuable insights, it's important to note that specific empirical data on the biological activity of (6-(tert-Butylamino)-2-methylpyridin-3-yl)(phenyl)methanone is limited. Future research should focus on:

  • In vitro studies to confirm predicted activities
  • Animal model testing for pharmacokinetics and toxicity
  • Structure-activity relationship (SAR) studies to optimize biological effects

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